molecular formula C10H14N2O3S B2946076 1-(Pyridin-2-ylsulfonyl)piperidin-4-ol CAS No. 1353963-17-3

1-(Pyridin-2-ylsulfonyl)piperidin-4-ol

Cat. No. B2946076
CAS RN: 1353963-17-3
M. Wt: 242.29
InChI Key: AINMEYIYTODQEC-UHFFFAOYSA-N
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Description

“1-(Pyridin-2-ylsulfonyl)piperidin-4-ol” is a chemical compound with the molecular formula C10H14N2O3S . It is also known by other synonyms such as “1-(Pyridine-2-sulfonyl)-piperidin-4-ol” and "4-Piperidinol, 1-(2-pyridinylsulfonyl)-" .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, piperidine derivatives in general have been synthesized through various intra- and intermolecular reactions . These include the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a pyridine ring, which is a six-membered heterocycle with two nitrogen atoms .


Chemical Reactions Analysis

Piperidine derivatives, including “this compound”, can undergo various chemical reactions. These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Mechanism of Action

While the specific mechanism of action for “1-(Pyridin-2-ylsulfonyl)piperidin-4-ol” is not available, piperidin-4-ol derivatives have been evaluated for potential treatment of HIV . They have been found to exhibit CCR5 antagonistic activities .

Future Directions

Piperidine derivatives, including “1-(Pyridin-2-ylsulfonyl)piperidin-4-ol”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .

properties

IUPAC Name

1-pyridin-2-ylsulfonylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c13-9-4-7-12(8-5-9)16(14,15)10-3-1-2-6-11-10/h1-3,6,9,13H,4-5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINMEYIYTODQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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